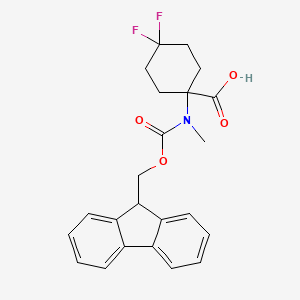
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid typically involves the following steps:
Fmoc Protection: The starting material, an amino acid, is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the Cyclohexane Ring: The protected amino acid is then subjected to cyclization reactions to form the cyclohexane ring. This step may involve the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.
Introduction of Fluorine Atoms: The difluorocyclohexane moiety is introduced through fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Fluorine-substituted derivatives.
Applications De Recherche Scientifique
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions. The difluorocyclohexane moiety provides additional stability and reactivity, making it useful in various synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4,4-difluorocyclohexane-1-carboxylic acid is unique due to the presence of the difluorocyclohexane ring, which imparts distinct chemical properties such as increased stability and reactivity compared to other Fmoc-protected amino acids.
Propriétés
Formule moléculaire |
C23H23F2NO4 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4,4-difluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H23F2NO4/c1-26(22(20(27)28)10-12-23(24,25)13-11-22)21(29)30-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,27,28) |
Clé InChI |
JAPJQRNMLPSKFK-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCC(CC4)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


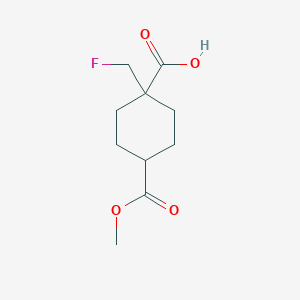
![2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12976806.png)

![(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12976824.png)
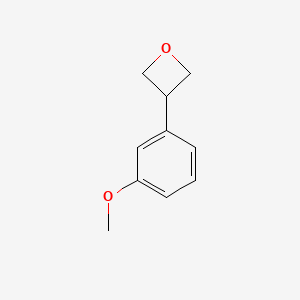
![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
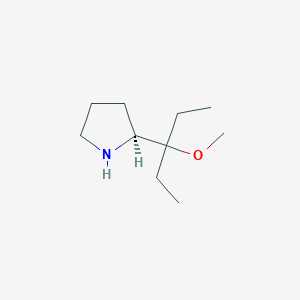


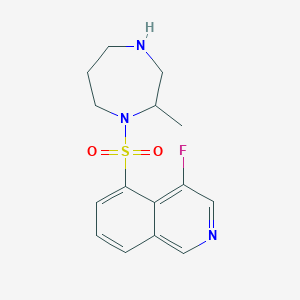
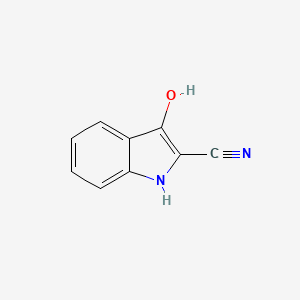
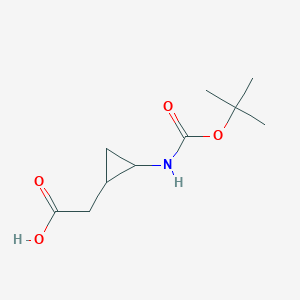
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)
